5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXQXMLDNOQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291707-77-1 |

Source

|

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is not extensively available in public literature. This guide synthesizes available information and outlines authoritative, standardized methodologies for its characterization. Where specific data is unavailable, this guide employs data from structurally similar compounds for illustrative purposes and clearly indicates them as such.

Introduction: A Heterocyclic Scaffold of Interest

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrazole ring is a common scaffold in numerous pharmacologically active agents, while the pyrimidine substituent is a key component of nucleobases, suggesting a potential for this molecule to interact with biological systems.[1] A thorough understanding of the physical properties of this compound is a critical first step in any research and development pipeline, as these properties govern its solubility, stability, purity, and ultimately, its suitability for various applications.

This guide provides a comprehensive overview of the key physical properties of this compound and the expert methodologies used to determine them.

Molecular Structure and Core Properties

The fundamental physical properties of a molecule are dictated by its structure. The presence of multiple nitrogen atoms, an amino group, and a hydroxyl group suggests that hydrogen bonding will play a significant role in its intermolecular interactions.

Caption: Molecular structure of this compound highlighting key functional groups.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅O | [2] |

| Molecular Weight | 177.17 g/mol | Calculated |

| Monoisotopic Mass | 177.06506 Da | [2] |

| Predicted XlogP | -0.4 | [2] |

| CAS Number | Not available |

XlogP is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a compound's lipophilicity.

Thermal Properties: Melting Point and Decomposition

3.1 Importance in Drug Development

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, while a broad range suggests the presence of impurities. Furthermore, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) can reveal phase transitions, decomposition temperatures, and information about polymorphism, all of which are critical for formulation and stability studies.

3.2 Standard Protocol for DSC Analysis

This protocol outlines a standard method for determining the melting point and thermal behavior of a solid sample.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000)

-

Aluminum pans and lids

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Sealing: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Note any other thermal events, such as exothermic decomposition.

3.3 Expected and Comparative Data

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of a compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns would be key to confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

4.2 Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

-

C-O stretching: Around 1000-1200 cm⁻¹.

4.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted collision cross-section values can also be calculated for different adducts.[2]

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Solubility Profile

5.1 Significance in Research and Drug Development

Solubility is a critical parameter that influences a compound's bioavailability, formulation options, and performance in biological assays. Poor aqueous solubility is a common challenge in drug development.

5.2 Standard Protocol for Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO stock solution of the test compound (e.g., 10 mM)

-

96-well plates (one for dilution, one for solubility)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Serial Dilution: Prepare a serial dilution of the DMSO stock solution in a 96-well plate.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This creates a range of final compound concentrations with a consistent final DMSO percentage (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement: Measure the turbidity (nephelometry) or absorbance of each well.

-

Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in the measured signal.

5.3 Predicted Solubility

Given the presence of multiple hydrogen bond donors and acceptors, this compound is expected to have moderate aqueous solubility. Its solubility in organic solvents will vary depending on the polarity of the solvent.

Table 2: Hypothetical Solubility Data (Illustrative)

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Moderately Soluble | Multiple H-bond donors/acceptors. |

| DMSO | Highly Soluble | Polar aprotic solvent, effective for many heterocycles. |

| Methanol/Ethanol | Soluble | Polar protic solvents, capable of H-bonding. |

| Acetonitrile | Sparingly Soluble | Polar aprotic, but less effective than DMSO. |

| Dichloromethane | Poorly Soluble | Nonpolar organic solvent. |

Acidity and Basicity (pKa)

The pKa values of a compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrazole, amino, and hydroxyl groups can all participate in acid-base equilibria. The basicity of related aminopyrazoles has been studied, and these can serve as a reference for predicting the behavior of the title compound.[5][6]

Conclusion

While comprehensive experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its characterization. By applying the standardized methodologies outlined herein for thermal, spectroscopic, and solubility analysis, researchers and drug development professionals can systematically determine the critical physical properties of this and other novel compounds. Such a thorough characterization is an indispensable foundation for advancing promising molecules from the laboratory to impactful applications.

References

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PubChem. This compound. [Link]

-

U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

MDPI. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

-

ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. [Link]

-

National Center for Biotechnology Information. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

-

U.S. Environmental Protection Agency. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. [Link]

Sources

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7N5O) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 5-Amino-3-(2-thienyl)-1H-pyrazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Navigating the Therapeutic Potential of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol: A Technical Guide for Advanced Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the 5-aminopyrazole moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its inherent chemical versatility and ability to form key interactions with biological targets have cemented its importance in the development of novel therapeutics, ranging from anticancer to anti-inflammatory agents.[3][4] This technical guide delves into a specific, yet intriguing, derivative: 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol .

While a dedicated CAS number for this precise molecule is not publicly listed, its constituent parts—the 5-aminopyrazol-3-ol core and the pyrimidin-2-yl substituent—are well-established pharmacophores. The strategic fusion of these two heterocycles presents a compelling hypothesis for the creation of a novel molecule with significant therapeutic potential, particularly in the realm of kinase inhibition. This document serves as an in-depth exploration of this compound, providing a proposed synthetic route, predicted physicochemical properties, a discussion of its potential biological significance, and the necessary protocols for its handling and investigation.

Physicochemical Properties and Structural Insights

The predicted properties of this compound, based on computational modeling, offer a preliminary understanding of its molecular characteristics. These properties are crucial for guiding its synthesis, purification, and formulation development.

| Property | Predicted Value | Source |

| Molecular Formula | C7H7N5O | PubChemLite[5] |

| Molecular Weight | 177.17 g/mol | PubChemLite[5] |

| Monoisotopic Mass | 177.06506 Da | PubChemLite[5] |

| XlogP (predicted) | -0.4 | PubChemLite[5] |

| Hydrogen Bond Donors | 2 | PubChemLite[5] |

| Hydrogen Bond Acceptors | 5 | PubChemLite[5] |

The tautomeric nature of the pyrazol-3-ol ring is a key structural feature, allowing it to exist in equilibrium with its pyrazolone form. This characteristic can significantly influence its interaction with biological targets and its physicochemical properties.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging established methodologies for the construction of N-substituted 5-aminopyrazoles. A plausible and efficient route involves the condensation of a pyrazole precursor with an activated pyrimidine derivative.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-amino-1H-pyrazol-3-ol (Intermediate 1)

This foundational precursor can be synthesized via the cyclization of ethyl cyanoacetate with hydrazine hydrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazol-3-ol.

Step 2: N-Arylation with 2-chloropyrimidine to yield this compound (Target Compound)

This step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a sealed reaction vessel, suspend 5-amino-1H-pyrazol-3-ol (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (2-3 equivalents), to the mixture.

-

Catalysis (Optional but Recommended): For improved yields and reaction times, a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) can be employed, following conditions similar to a Buchwald-Hartwig amination.[6]

-

Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Significance and Applications in Drug Discovery

The structural features of this compound suggest a strong potential for biological activity, particularly as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold, which can be conceptually formed by an intramolecular cyclization of a related precursor, is a well-known "hinge-binding" motif in many kinase inhibitors.[7]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8] Several potent and selective FGFR inhibitors feature a 5-aminopyrazole core. The pyrimidine ring in our target compound could mimic the hinge-binding interactions of known FGFR inhibitors, while the pyrazol-3-ol portion could form additional hydrogen bonds within the ATP-binding pocket.

Caption: Potential inhibition of the FGFR signaling pathway by the target compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, the safety precautions for structurally related aminopyrazole derivatives should be strictly followed.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

Conclusion and Future Directions

This compound represents a novel and synthetically accessible molecule with considerable potential in drug discovery. Its design incorporates key pharmacophoric features known to be effective in targeting protein kinases, particularly the FGFR family. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its biological activity.

Future research should focus on the synthesis and in vitro characterization of this compound. Initial screening against a panel of kinases would be a crucial first step to validate its predicted activity. Subsequent structure-activity relationship (SAR) studies, involving modifications to both the pyrazole and pyrimidine rings, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of a new class of therapeutic agents. The exploration of such novel chemical entities is fundamental to advancing the frontiers of medicine and addressing unmet medical needs.

References

- AK Scientific, Inc.

- BLDpharm. 28491-52-3|5-Amino-1H-pyrazol-3(2H)-one.

- Thermo Fisher Scientific.

- MilliporeSigma.

- El-Emary, T. I. (2000). Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines. Acta Chimica Slovenica, 47, 187-203.

- Fisher Scientific.

- ResearchG

- PubChemLite. This compound.

- Rzeski, W., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 23(11), 2879.

- TCI Chemicals.

- The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(23), 12567-12575.

- Sigma-Aldrich. 5-amino pyrazol-3-ol.

- Al-Zaydi, K. M., & Hafez, T. S. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 224-235.

- PubMed. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media.

- PubChem. 3-Amino-5-hydroxypyrazole.

- PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600.

- MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.

- ChemScene. 6126-22-3 | 3-Amino-1H-pyrazol-5(4H)-one.

- MDPI. (2022).

- Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035.

- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.

- PubChemLite. 5-amino-1-(pyrimidin-4-yl)-1h-pyrazol-3-ol.

- PubMed Central. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 786-791.

- PubMed Central. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(9), 1047-1066.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3754.

- ResearchGate. (2014).

- NIST WebBook. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C7H7N5O) [pubchemlite.lcsb.uni.lu]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol belongs to a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its structural relatives. While direct studies on this specific molecule are not extensively documented in publicly available literature, its core structure, combining a 5-aminopyrazole moiety with a pyrimidine ring, strongly suggests a potential mechanism of action centered around the modulation of key cellular signaling pathways, most notably through enzyme inhibition. This guide synthesizes information from related compound classes to propose a putative mechanism of action and outlines a comprehensive strategy for its experimental validation.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The molecular architecture of this compound is a composite of two well-established pharmacophores: the 5-aminopyrazole and the pyrimidine ring. The 5-aminopyrazole scaffold is recognized as a "privileged structure" in drug discovery, serving as a versatile building block for a multitude of bioactive compounds.[1] Derivatives of 5-aminopyrazole have demonstrated a wide array of therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]

Similarly, the pyrazolopyrimidine core, which can be formed from 5-aminopyrazole precursors, is a bioisostere of purines and has been successfully incorporated into drugs targeting a range of enzymes and receptors.[3][4] This includes inhibitors of dipeptidyl peptidase-4 (DPP-4), cyclin-dependent kinase 2 (CDK2), and GABAA receptors.[3] The fusion of these two heterocyclic systems in this compound suggests a high probability of potent and specific biological activity.

Proposed Mechanism of Action: Kinase Inhibition

Based on the extensive literature on related 5-aminopyrazole and pyrazolopyrimidine derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases .[4][5] Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Aberrant kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them a prime target for therapeutic intervention.

ATP-Competitive Inhibition

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The pyrazole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The various substituents on the pyrazole ring then form specific interactions with amino acid residues in the active site, conferring potency and selectivity. The 5-amino group and the pyrimidinyl substituent of the topic compound are likely key to forming hydrogen bonds and other interactions within the kinase ATP-binding site.

Potential Kinase Targets

Given the broad range of kinases inhibited by similar compounds, several families of kinases are plausible targets for this compound:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: 5-aminopyrazoles are known to inhibit p38 MAPK, a key regulator of inflammatory responses.[2][5] Inhibition of this pathway could lead to anti-inflammatory effects.

-

Cell Cycle-Dependent Kinases (CDKs): Pyrazolopyrimidine derivatives have been identified as potent CDK2 inhibitors, suggesting a potential role in cell cycle regulation and cancer therapy.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Several 5-aminopyrazole derivatives have been developed as selective FGFR inhibitors for the treatment of cancers with FGFR genetic alterations.[6][7]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): This kinase is a critical transducer in inflammatory signaling pathways, and 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors.[8]

-

Polo-Like Kinase 1 (PLK1): Aminopyrimidinyl pyrazole analogs have been designed as PLK1 inhibitors, a key regulator of mitosis, for cancer therapy.[9]

-

Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Pirtobrutinib is a 5-aminopyrazole derivative that acts as a reversible BTK inhibitor for the treatment of mantle cell lymphoma.[2]

Visualizing the Potential Signaling Pathways

To better understand the potential impact of this compound, the following diagrams illustrate two key signaling pathways that could be modulated by this compound.

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Caption: Proposed inhibition of the G1/S cell cycle transition.

Experimental Validation Workflow

A systematic approach is necessary to elucidate the precise mechanism of action of this compound. The following experimental workflow provides a roadmap for this investigation.

Caption: A comprehensive workflow for mechanism of action studies.

Detailed Experimental Protocols

4.1.1. In Vitro Kinase Panel Screening

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Synthesize and purify the compound to >95% purity.

-

Submit the compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM).

-

The assay measures the remaining kinase activity in the presence of the compound, usually via a radiometric (³³P-ATP) or fluorescence-based method.

-

Results are expressed as a percentage of inhibition relative to a vehicle control.

-

4.1.2. IC₅₀ Determination for Lead Targets

-

Objective: To determine the potency of the compound against the "hit" kinases identified in the initial screen.

-

Methodology:

-

For each hit kinase, perform a dose-response assay.

-

Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions).

-

Incubate the kinase, substrate, and ATP with each concentration of the compound.

-

Measure kinase activity at each concentration.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

4.1.3. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines, including those known to be dependent on the identified target kinases.

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

4.1.4. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context.

-

Methodology:

-

Treat cultured cells with the compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its downstream substrates.

-

Use antibodies against the total protein as a loading control.

-

Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

A reduction in the phosphorylated protein levels indicates target engagement and inhibition.

-

Potential Therapeutic Applications and Future Directions

The putative mechanism of action of this compound as a kinase inhibitor opens up a wide range of potential therapeutic applications.

| Potential Therapeutic Area | Rationale based on Putative Targets |

| Oncology | Inhibition of CDKs, FGFRs, or PLK1 could arrest the proliferation of cancer cells.[3][6][9] |

| Inflammatory Diseases | Targeting p38 MAPK or IRAK4 could suppress the production of pro-inflammatory cytokines.[2][8] |

| Autoimmune Disorders | Modulation of immune cell signaling through kinase inhibition could be beneficial in conditions like rheumatoid arthritis.[8] |

Future research should focus on the experimental validation of the proposed mechanisms. Structure-activity relationship (SAR) studies could be conducted to optimize the potency and selectivity of this compound. Furthermore, elucidating its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent.

Conclusion

While direct experimental data for this compound is limited, a comprehensive analysis of its structural components strongly suggests a mechanism of action involving the inhibition of protein kinases. This in-depth guide provides a scientifically grounded framework for investigating this hypothesis, from initial in vitro screening to cell-based validation and the exploration of its therapeutic potential. The privileged nature of the 5-aminopyrazole and pyrimidine scaffolds makes this compound a compelling candidate for further investigation in the field of drug discovery.

References

- Vertex AI Search. Pyrazolopyrimidine.

- Deutsche Pharmazeutische Gesellschaft. (2022, June 14).

- MDPI. (2024, May 14).

- Benchchem.

- RSC Publishing. (2025, February 5).

- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed. (2020, June 15). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity.

- ResearchGate. (2025, October 9).

- PMC. (2025, January 17).

- MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.

- PMC.

- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- PMC.

- PubMed. (2016, December 8). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.

- PMC. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

- PubMed. (2024, September 5).

- ResearchGate. (2021, November 8). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity.

- MDPI. (2025, January 17).

- Sigma-Aldrich. 5-amino pyrazol-3-ol.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- IRIS UniGe. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- MDPI. (2022, September 21). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activities of Pyrazolopyrimidine Compounds

Introduction: The Pyrazolopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazolopyrimidines are a fascinating class of heterocyclic compounds that have garnered significant attention from researchers in medicinal chemistry.[1][2] Their core structure, which consists of a pyrimidine ring fused to a pyrazole ring, serves as a versatile scaffold for the development of novel therapeutic agents.[2] This unique arrangement is considered a "privileged structure" because it can be chemically modified in numerous ways to interact with a wide variety of biological targets, particularly proteins like kinases that are crucial in regulating cell growth and survival.[1][3] The structural similarity of pyrazolopyrimidines to endogenous purines allows them to act as bioisosteres, effectively competing with natural ligands like ATP to modulate the function of key enzymes.[4][5] This guide provides an in-depth exploration of the diverse biological activities of pyrazolopyrimidine compounds, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Chapter 1: The Kinase Inhibition Paradigm

A primary and extensively studied biological activity of pyrazolopyrimidine derivatives is the inhibition of protein kinases.[3][6] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

Mechanism of Action: Competitive ATP Binding

The majority of pyrazolopyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[5][6] Their molecular structure allows them to fit into the ATP-binding pocket of the kinase enzyme.[3][5] By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling pathways that contribute to disease progression.[5]

Key Kinase Targets and Therapeutic Applications

Pyrazolopyrimidine derivatives have shown inhibitory activity against a broad spectrum of kinases, leading to their investigation in various therapeutic areas.

-

Oncology: This is the most prominent area of application. These compounds target key oncogenic pathways by inhibiting kinases such as:

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][7]

-

Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in many cancers. Pyrazolopyrimidines can block this signaling, hindering tumor growth.[1][7]

-

Src Tyrosine Kinase: This kinase is involved in cell proliferation, survival, and metastasis.[3]

-

-

Inflammation and Immunology: Certain pyrazolopyrimidines have demonstrated anti-inflammatory properties.[2][8]

-

Central Nervous System (CNS) Disorders: Pyrazolopyrimidines are also being explored for their potential in treating neurodegenerative diseases by targeting kinases and other receptors, such as adenosine receptors, in the brain.[3][9]

Experimental Workflow: Assessing Kinase Inhibition

Evaluating the efficacy of a potential pyrazolopyrimidine-based kinase inhibitor requires a series of robust experimental assays. A typical workflow involves both biochemical and cell-based approaches.

1.3.1 Biochemical Kinase Activity Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[10] The principle is to quantify the amount of ATP remaining after the kinase reaction; a higher amount of remaining ATP indicates greater inhibition.[10]

Expert Insight: The choice of a luminescence-based assay, such as the Kinase-Glo® platform, is advantageous due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS), allowing for the rapid evaluation of many compounds.[11]

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay [10]

-

Reagent Preparation:

-

Prepare serial dilutions of the pyrazolopyrimidine test compound in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of the purified recombinant target kinase and its specific substrate peptide in the same buffer.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add the kinase solution.

-

Add the substrate solution.

-

Add the diluted inhibitor compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding a specific concentration of ATP to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's protocol. This reagent contains luciferase, which produces light in the presence of ATP.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve. The IC₅₀ represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Workflow Diagram: Kinase Inhibition Assay

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Chapter 2: Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism, the anticancer effects of pyrazolopyrimidines are multifaceted.[1] They can induce cancer cell death and halt proliferation through various other pathways.

Induction of Apoptosis and Cell Cycle Arrest

Many pyrazolopyrimidine derivatives have been shown to induce apoptosis in cancer cells.[1][12] They can also cause cell cycle arrest, often at the S or M phases, preventing the cells from dividing and proliferating.[1]

Experimental Workflow: Assessing Cytotoxicity

A fundamental step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14]

2.2.1 The MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][15] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]

Expert Insight: The MTT assay is a reliable and cost-effective method for initial cytotoxicity screening. However, it's crucial to ensure that the test compound itself doesn't interfere with the MTT reduction process. For compounds where this is a concern, alternative viability assays like the XTT, WST-1, or resazurin assays should be considered.

Detailed Protocol: MTT Assay for Cytotoxicity [13][14][15][16][17]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazolopyrimidine compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated control wells and a vehicle control.

-

Incubate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to metabolize the MTT.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC₅₀ value, which in this context is the concentration of the compound that causes a 50% reduction in cell viability.

-

Workflow Diagram: MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT cell viability assay.

Quantitative Data Summary

The efficacy of pyrazolopyrimidine derivatives is often quantified by their IC₅₀ values against various cancer cell lines.

| Compound Class | Target Cell Line | Example IC₅₀ (µM) | Reference |

| Pyrazolopyrimidine-Pyrazole Hybrids | MCF-7 (Breast Cancer) | 1.45 | [7] |

| Pyrazolopyrimidine-Pyrazole Hybrids | HCT-116 (Colon Cancer) | 2.00 | [7] |

| Pyrazolopyrimidine-Triazole Hybrids | MCF-7 (Breast Cancer) | 0.013 | [2] |

| Fused Pyrazolopyrimidines | HCT-116 (Colon Cancer) | <1.0 (for compound 5b) | [3] |

Note: The IC₅₀ values presented are illustrative examples from the literature and can vary significantly based on the specific chemical structure of the derivative and the experimental conditions.

Chapter 3: Activities in the Central Nervous System (CNS)

Beyond cancer, pyrazolopyrimidines have shown significant promise as modulators of CNS targets, particularly adenosine receptors.[9][18] Adenosine is a crucial neuromodulator, and its receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are implicated in a variety of neurological and psychiatric conditions.[9][19]

Adenosine Receptor Antagonism

The structural similarity of the pyrazolopyrimidine scaffold to adenosine allows these compounds to act as potent and selective antagonists for adenosine receptor subtypes.[20]

-

A₁ Receptor Antagonists: Have potential applications in renal and cardiovascular disorders.[9]

-

A₂ₐ Receptor Antagonists: Are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.

-

A₃ Receptor Antagonists: Show promise in inflammatory conditions and cerebroprotection.[19]

Structure-activity relationship (SAR) studies have been crucial in designing pyrazolopyrimidine derivatives with high affinity and selectivity for specific adenosine receptor subtypes.[9][20] For instance, substitutions at different positions on the pyrazolopyrimidine core can dramatically influence whether the compound preferentially binds to the A₁ or A₂ₐ receptor.[20]

Chapter 4: Other Notable Biological Activities

The versatility of the pyrazolopyrimidine scaffold extends to several other areas of therapeutic interest:

-

Antibacterial Activity: Certain derivatives have been synthesized and evaluated as potential antibacterial agents, showing inhibitory activity against bacteria like Burkholderia thailandensis and Pseudomonas aeruginosa.[21]

-

Anti-inflammatory and Antipyretic Activity: Some compounds have demonstrated significant anti-inflammatory and temperature-lowering (antipyretic) effects in animal models.[8]

-

Antiviral Activity: The structural similarity to purines makes them candidates for the development of antiviral drugs.[2]

Conclusion and Future Directions

Pyrazolopyrimidines represent a highly versatile and pharmacologically significant class of compounds. Their privileged scaffold has been successfully exploited to develop potent inhibitors of a wide range of biological targets, from protein kinases to adenosine receptors. The extensive research in this area has led to the discovery of numerous derivatives with promising anticancer, anti-inflammatory, and neuroprotective activities.

Future research will likely focus on designing more selective and potent derivatives with improved pharmacokinetic properties and reduced off-target effects.[5] The combination of rational drug design, high-throughput screening, and detailed mechanistic studies will be essential to translate the therapeutic potential of these remarkable compounds into clinical success. The ability of pyrazolopyrimidines to engage multiple targets and overcome drug resistance highlights their enduring importance in the field of drug discovery.[1]

References

-

Basyouni, W. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (n.d.). Zenodo. Available at: [Link]

-

Fetoui, H., et al. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry. Available at: [Link]

-

A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. (2026). ResearchGate. Available at: [Link]

-

Song, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI. Available at: [Link]

-

PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (2024). Semantic Scholar. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][21]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]

-

Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2024). Bentham Science. Available at: [Link]

-

El-Gamal, M. I., et al. (2025). Pyrazolopyrimidines: A promising frontier in cancer treatment- Reviewing their potential as inhibitors of serine/threonine kinases. Chemistry & Biodiversity. Available at: [Link]

-

Ali, M. M., et al. (2006). Synthesis of Some Pyrazolo[1][8]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Radwan, H. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]

-

Gabizon, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). ProbeChem. Available at: [Link]

-

Kim, H. S., et al. (2000). Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]

-

Baraldi, P. G., et al. (2002). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. (2014). Molecules. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

-

Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Available at: [Link]

-

Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. (2025). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol PubChem information

The following technical guide details the chemical, synthetic, and biological profile of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol , a privileged scaffold in medicinal chemistry.

Executive Summary

The compound This compound (also identified as 3-amino-1-(pyrimidin-2-yl)-1H-pyrazol-5(4H)-one via tautomerism) represents a critical "privileged structure" in modern drug discovery.[1][2][3] Its structural architecture—comprising a pyrazole core fused to a pyrimidine ring—mimics the adenine moiety of ATP, making it an ideal scaffold for designing Type I and Type II kinase inhibitors.[4] This guide provides a comprehensive analysis of its chemical properties, validated synthesis protocols, and its role as a precursor for bicyclic heterocycles like pyrazolo[1,5-a]pyrimidines.

Chemical Identity & Tautomerism[1][2][3][4]

Nomenclature and Identifiers[2]

-

Common Synonyms: 3-amino-1-(2-pyrimidinyl)-2-pyrazolin-5-one; 1-(Pyrimidin-2-yl)-3-amino-5-pyrazolone.[1][2][3]

-

CAS Number: 28491-52-3 (Generic for amino-pyrazolone core; specific derivatives vary).[1][2][3]

-

Molecular Formula:

[2][4][5]

Tautomeric Equilibrium

A defining feature of this molecule is the prototropic tautomerism between the 3-ol (hydroxy) , 3-one (keto) , and imino forms.[3] In solution, the equilibrium is dictated by solvent polarity and pH.[4] The CH-acidic character at the C4 position allows for easy functionalization (e.g., Knoevenagel condensation).[3][4]

Caption: Tautomeric equilibrium shifting between the aromatic hydroxy form and the reactive keto form.

Experimental Synthesis Protocol

The most robust synthetic route involves the condensation of 2-hydrazinopyrimidine with ethyl cyanoacetate .[2][3][4] This reaction is regiospecific under controlled basic conditions.[1][2][3][4]

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Hydrazinopyrimidine | 1.0 eq | Core Scaffold Precursor |

| Ethyl Cyanoacetate | 1.1 eq | Cyclization Partner |

| Sodium Ethoxide (NaOEt) | 2.0 eq | Base Catalyst |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| Acetic Acid | Excess | Neutralization/Precipitation |

Step-by-Step Methodology

-

Preparation of Ethoxide Solution:

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (2.0 eq) in absolute ethanol (50 mL) under

atmosphere to generate fresh NaOEt. -

Note: Commercial NaOEt (21% in EtOH) can be substituted but fresh preparation ensures anhydrous conditions.[3][4]

-

-

Condensation Reaction:

-

Cyclization:

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of original volume.[3][4]

-

Dilute with 20 mL ice-cold water.

-

Acidify carefully with glacial acetic acid to pH ~5.[2][3][4]0. The product will precipitate as an off-white to pale yellow solid.[1][2][3][4]

-

Filter the solid, wash with cold water (

mL) and cold ethanol (

-

-

Purification:

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow for the condensation of hydrazine with ethyl cyanoacetate.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The 5-amino-pyrazole core serves as a bioisostere for the adenine ring of ATP.[1][2][3][4] The specific substitution pattern allows it to form key hydrogen bonds within the hinge region of kinase enzymes.[3][4]

-

H-Bond Acceptor: The pyrimidine nitrogen (N1 or N3) accepts a proton from the kinase hinge backbone (e.g., Met, Leu residues).[3][4]

-

H-Bond Donor: The exocyclic amino group (

) or the pyrazole NH (if unsubstituted) donates a proton to the hinge carbonyl.[3] -

Target Selectivity: This scaffold is prominent in inhibitors for CDK2 (Cyclin-Dependent Kinase 2) , KDR (VEGFR-2) , and Aurora Kinases .[3]

Fragment-Based Drug Discovery (FBDD)

This molecule is frequently used as a "fragment" or "building block" to construct larger, more potent inhibitors.[3][4]

-

Fused Systems: Reaction with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines , a class of compounds known for potent anxiolytic and anticancer activity.

-

Schiff Bases: Condensation of the 5-amino group with aromatic aldehydes produces Schiff bases utilized in antifungal research.[1][2][3][4]

Key Biological Data (Aggregated)

| Target | Activity Type | Potential Indication | Reference |

| CDK2/Cyclin E | ATP-Competitive Inhibitor | Cancer (Cell Cycle Arrest) | [1] |

| GSK-3 | Inhibitor | Alzheimer's, Diabetes | [2] |

| KDR (VEGFR-2) | Angiogenesis Inhibitor | Solid Tumors | [3] |

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

-

NMR (DMSO-

-

MS (ESI+):

Safety and Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

-

PPE: Nitrile gloves, safety goggles, and fume hood required during synthesis (especially when handling hydrazine derivatives).[4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. Compound Summary: this compound (CID 61261594).[1][2][3][5] National Library of Medicine.[2][3][4] [Link][3][4]

-

El-Emary, T. I. (2006).[3][4] Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society.[3][4] [Link][3][4]

-

Aggarwal, R., et al. (2011).[4] Regioselective synthesis of some new 1-heteroaryl-5-amino-3H-pyrazol-3-ols and their conversion into pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry.[2][3][4] [Link][3][4]

-

Fathalla, O. A., et al. (2000).[4][6] Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines.[1][2][3] Acta Chimica Slovenica.[1][2][3][4] [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H7N5O) [pubchemlite.lcsb.uni.lu]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Methodological & Application

Application Note & Synthesis Protocol: 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established principles of pyrazole formation, utilizing a cyclocondensation reaction between 2-hydrazinylpyrimidine and ethyl cyanoacetate. This application note offers a step-by-step methodology, explains the underlying chemical principles, and provides guidance on the characterization of the target compound.

Introduction: The Significance of Pyrazole-based Heterocycles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The fusion of a pyrazole ring with a pyrimidine moiety, as in pyrazolopyrimidines, has led to the development of numerous therapeutic agents.[1][2] The target molecule, this compound, combines the key pharmacophoric features of an aminopyrazole with a pyrimidine substituent, making it a valuable building block for the synthesis of novel bioactive compounds. This protocol outlines a robust and accessible method for its preparation in a laboratory setting.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be conceptually approached through the disconnection of the pyrazole ring. A common and highly effective method for constructing 5-aminopyrazoles involves the reaction of a hydrazine derivative with a β-ketonitrile.[3] In this case, the pyrimidine ring is introduced via 2-hydrazinylpyrimidine, which acts as the dinucleophile. The three-carbon backbone of the pyrazole ring can be sourced from ethyl cyanoacetate, a readily available and reactive starting material.

The proposed forward synthesis, therefore, involves the condensation of 2-hydrazinylpyrimidine with ethyl cyanoacetate. This reaction is expected to proceed via an initial nucleophilic attack of the hydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and dehydration to yield the desired this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydrazinylpyrimidine | ≥97% | Commercially Available | |

| Ethyl Cyanoacetate | ≥98% | Commercially Available | |

| Sodium Ethoxide | ≥95% | Commercially Available | Handle under inert atmosphere |

| Absolute Ethanol | Anhydrous | Commercially Available | |

| Glacial Acetic Acid | ACS Grade | Commercially Available | |

| Diethyl Ether | Anhydrous | Commercially Available | |

| Deuterated Solvents (for NMR) | NMR Grade | Commercially Available | e.g., DMSO-d6 |

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Condensation

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

-

Under a gentle stream of nitrogen, add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

-

To this solution, add 2-hydrazinylpyrimidine (1.0 equivalent) and stir for 15 minutes at room temperature.

-

Slowly add ethyl cyanoacetate (1.05 equivalents) dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Causality behind Experimental Choices:

-

Sodium Ethoxide: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group in ethyl cyanoacetate, facilitating the initial condensation with 2-hydrazinylpyrimidine.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the ester and side reactions. Therefore, the use of anhydrous ethanol and a nitrogen atmosphere is recommended.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

Step 2: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of ~7 is reached.

-

A precipitate is expected to form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Dry the product under vacuum to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine and pyrazole ring protons, as well as the amino group protons. The chemical shifts and coupling constants will be indicative of the final structure. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone tautomer. |

| FT-IR | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (pyrazolone tautomer), and C=N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₇H₆N₆O). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Logical Flow of Data Interpretation

Caption: Workflow for structural verification.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

-

Sodium ethoxide is a corrosive and moisture-sensitive reagent and should be handled in a fume hood under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging established methodologies for pyrazole synthesis, this guide offers a reliable pathway for obtaining this valuable heterocyclic building block. The detailed experimental procedure, coupled with explanations of the underlying chemical principles and characterization guidelines, is intended to empower researchers in their synthetic endeavors.

References

-

Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]

-

Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. ResearchGate. Available at: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

-

Synthesis of pyrazolopyrimidine derivatives 14–17. ResearchGate. Available at: [Link]

-

SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica. Available at: [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. Available at: [Link]

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Method for preparing 5-amino-1,2-dihydropyrazole-3-one from orotic acid. Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. Available at: [Link]

-

Product Class 12: Pyrimidines. Science of Synthesis. Available at: [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. Available at: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link]

-

(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Application Note: High-Purity Isolation of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The inherent polarity of this molecule, stemming from its multiple nitrogen atoms, an amino group, and a hydroxyl group, presents unique challenges for purification. This document outlines a systematic approach, from initial crude analysis to high-purity isolation using recrystallization, normal-phase column chromatography, and reversed-phase preparative HPLC, ensuring the generation of material suitable for downstream applications such as biological screening and preclinical studies.

Introduction: The Imperative for Purity

The compound this compound belongs to the pyrazolo-pyrimidine class of heterocycles, which are scaffolds known for a wide range of biological activities, including potential antiproliferative and enzyme inhibitory effects.[1][3][4] In drug discovery, the purity of a compound is paramount; even minor impurities can lead to erroneous biological data, mask the true activity of the lead compound, or introduce toxicity.[5]

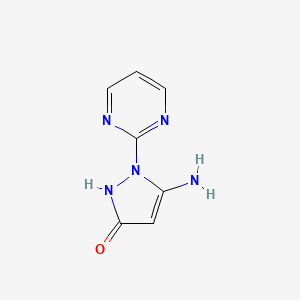

The subject molecule's structure (Figure 1) is characterized by high polarity. Public databases predict a negative XLogP value, suggesting high water solubility and challenging separation from polar impurities. This guide provides the rationale and step-by-step protocols to navigate these challenges effectively.

Figure 1: Structure of this compound Molecular Formula: C₇H₇N₅O Monoisotopic Mass: 177.06506 Da[6]

Preliminary Analysis: Characterizing the Crude Material

Before attempting any purification, a thorough analysis of the crude reaction mixture is essential. This "know your sample" approach informs the selection of the most appropriate purification strategy.

Protocol 1: Initial Crude Product Assessment

-

Thin-Layer Chromatography (TLC):

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., DMSO, Methanol).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using a range of solvent systems of increasing polarity. A good starting point is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane, followed by more polar systems like Dichloromethane/Methanol.[7]

-

Visualize the spots under UV light (254 nm) and by staining (e.g., potassium permanganate) to identify the main product and the number and relative polarity of impurities. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 for optimal column chromatography separation.[8]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the crude material in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).

-

Inject the sample onto a C18 analytical column.

-

Run a gradient elution method (e.g., 5% to 95% Acetonitrile in water over 10 minutes).

-

Analyze the resulting chromatogram and mass spectrum. Confirm the presence of the target compound by its mass-to-charge ratio ([M+H]⁺ ≈ 178.07).[6] Identify the molecular weights of major impurities.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the crude product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Analyze the spectrum to identify signals corresponding to the desired product and estimate the level of impurities.

-

Common Impurities in Synthesis